2-Chloro-8-ethylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Science
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is of paramount importance in chemical science. This structural motif is a cornerstone in the development of a vast array of functional molecules. Quinoline and its derivatives are recognized as biologically active substances with a wide spectrum of pharmacological properties, making them a significant focus in medicinal chemistry. Their presence in numerous natural products, pharmaceuticals, and functional materials underscores their versatility and utility. The quinoline core can be chemically modified at various positions, allowing for the fine-tuning of its electronic and steric properties to achieve desired biological activities or material characteristics.
Contextualizing 2-Chloro-8-ethylquinoline within Substituted Quinoline Chemistry
This compound belongs to the class of substituted quinolines, where the core quinoline structure is functionalized with a chloro group at the 2-position and an ethyl group at the 8-position. The chlorine atom at the C2 position is a key reactive site, susceptible to nucleophilic substitution, which allows for the introduction of a wide range of functional groups. This reactivity makes it a valuable intermediate for creating diverse molecular architectures. The ethyl group at the C8 position influences the molecule's lipophilicity and steric profile, which can in turn affect its solubility and interactions with biological targets.
The synthesis of related 2-chloro-8-alkylquinoline derivatives often employs established methods in heterocyclic chemistry. One common route is the Vilsmeier-Haack reaction, which can be used to formylate an N-arylacetamide precursor, followed by cyclization and chlorination to yield the 2-chloroquinoline (B121035) scaffold. chemijournal.comthieme-connect.com For instance, the synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), a closely related analogue, has been achieved using N-(2-tolyl)acetamide as a starting material in a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide. nih.gov A similar strategy commencing with N-(2-ethylphenyl)acetamide would logically produce the this compound core.
Another synthetic approach involves the chlorination of the corresponding quinolin-2-one. For example, 4-chloro-8-methylquinolin-2(1H)-one can be synthesized from 2,4-dichloro-8-methylquinoline. mdpi.com This highlights the general strategies available for the preparation of chloro-substituted quinolines.
Overview of Academic Research Trajectories for this compound
Direct academic research focusing solely on this compound is limited. However, its significance can be inferred from studies on its derivatives and closely related analogues. The primary research trajectory for this compound appears to be as a synthetic intermediate for more complex molecules.
A notable area of investigation is in the development of novel therapeutic agents. For example, derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. A recent study detailed the synthesis of a series of quinoline derivatives, starting from this compound-3-carbaldehyde, which were then assessed for their ability to inhibit tubulin polymerization, a key target in cancer chemotherapy. rsc.org One of the synthesized compounds, 4c , which incorporates the this compound moiety, demonstrated notable antiproliferative activity against a panel of 60 cancer cell lines. rsc.org This line of research positions this compound as a valuable scaffold for the discovery of new anticancer drugs.
The table below summarizes some key derivatives of this compound and their primary research focus.
| Derivative Name | Research Focus |
| This compound-3-carbaldehyde | Intermediate for the synthesis of tubulin polymerization inhibitors for potential anticancer applications. rsc.org |
| 2-Chloro-3-(chloromethyl)-8-ethyl-quinoline | Synthetic intermediate for creating more complex quinoline derivatives. cymitquimica.com |
| 3-Bromo-4-chloro-8-ethylquinoline | Building block in medicinal chemistry for developing new pharmaceutical agents. evitachem.com |
While direct studies are not abundant, the existing research on its derivatives suggests that the academic interest in this compound lies in its utility as a versatile starting material for constructing novel compounds with potential biological activity. Future research may further explore its use in creating diverse libraries of molecules for screening against various diseases.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-8-ethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-4-3-5-9-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSCDQXAQLQALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 8 Ethylquinoline and Its Precursors
Classical Approaches to the 2-Chloro-8-ethylquinoline Core Synthesis
Traditional methods for quinoline (B57606) synthesis have been the bedrock of heterocyclic chemistry for over a century. These approaches typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds under harsh conditions, followed by specific functional group manipulations to achieve the desired product.
Modified Skraup Reactions and Analogous Cyclization Protocols
The Skraup synthesis is one of the oldest and most direct methods for producing the quinoline scaffold. iipseries.org It traditionally involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org To synthesize the 8-ethylquinoline (B27807) precursor for this compound, 2-ethylaniline (B167055) would serve as the starting amine.
A significant modification of this reaction, known as the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines. wikipedia.orgnih.gov This method is often considered an improvement as it can reduce the characteristic violence of the Skraup reaction and increase yields. cdnsciencepub.comslideshare.net For instance, reacting 2-ethylaniline with an α,β-unsaturated carbonyl compound under acidic catalysis would yield the 8-ethylquinoline core. wikipedia.org While effective, these reactions often require strong acids and high temperatures. nih.gov
Recent advancements have focused on creating "greener" versions of the Skraup reaction. One such modification involves using water as a solvent and employing microwave irradiation, which can significantly reduce reaction times and improve yields for various substituted anilines. rsc.org Another approach utilizes glycerol as both a reactant and a green, biodegradable solvent in a high-pressure Q-tube, eliminating the need for a separate oxidizing agent. researchgate.net
Table 1: Comparison of Classical Quinoline Synthesis Reactions
| Reaction Name | Key Reactants | Typical Conditions | Product Type |
| Skraup Reaction | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or Substituted Quinolines |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids, Heat | Substituted Quinolines |
Vilsmeier-Haack Formylation Strategies for Quinoline Carbaldehyde Analogues
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds to produce chloro-substituted aldehydes. nih.gov This one-pot reaction can be used to synthesize 2-chloroquinoline-3-carbaldehydes directly from readily available acetanilides. rsc.orgresearchgate.net The process involves treating an N-arylacetamide with a Vilsmeier reagent, typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgtandfonline.comchemijournal.com
To obtain the specific precursor for this compound, one would start with N-(2-ethylphenyl)acetamide. The reaction proceeds through the formation of an imidoyl chloride, which then cyclizes and formylates to yield this compound-3-carbaldehyde. rsc.org The reaction's efficiency can be influenced by the nature of the substituents on the acetanilide (B955) ring, with electron-donating groups generally favoring the cyclization process. researchgate.net Studies have shown that optimizing the molar ratios of the reagents, for example using 4.5 equivalents of PCl₅ to 1 equivalent of acetanilide, can lead to good yields. tandfonline.comresearchgate.net The reaction typically requires heating for several hours to ensure completion. chemijournal.comchemijournal.com
The resulting this compound-3-carbaldehyde is a versatile intermediate. The formyl group can be removed or transformed into other functionalities as needed, providing a strategic entry point to the target molecule, this compound.
Chlorination and Controlled Functional Group Interconversions on the Quinoline Ring System
A common and direct route to 2-chloroquinolines involves the chlorination of the corresponding quinolin-2-one (or carbostyril) precursor. Therefore, the synthesis of this compound can be strategically planned through the initial preparation of 8-ethylquinolin-2(1H)-one.
The transformation of the quinolin-2-one to the 2-chloroquinoline (B121035) is typically achieved using potent chlorinating agents. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a robust and widely used reagent for this type of deoxychlorination. indianchemicalsociety.com POCl₃ alone is also commonly employed, often requiring reflux conditions to drive the reaction to completion. researchgate.net The general procedure involves heating the quinolin-2-one substrate with an excess of POCl₃, sometimes in the presence of a base like diethylaniline or pyridine (B92270) to neutralize the generated HCl. researchgate.net
Careful work-up is essential to prevent the hydrolysis of the resulting 2-chloroquinoline back to the starting quinolin-2-one. researchgate.net This is often accomplished by removing the excess POCl₃ under reduced pressure before slowly quenching the reaction mixture in ice water, sometimes with a mild base like sodium bicarbonate. researchgate.net The choice of chlorinating agent and reaction conditions can be critical for achieving high yields and purity.
Table 2: Common Chlorinating Agents for Quinolin-2-ones
| Reagent(s) | Typical Conditions | Advantages | Considerations |
| POCl₃ (Phosphorus oxychloride) | Reflux, often with a base | Common, effective for N-heterocycles | Excess reagent removal is necessary; hydrolytically sensitive product |
| POCl₃ / PCl₅ | Reflux | Very strong and effective chlorinating system | Highly reactive; requires careful handling and work-up |
| SOCl₂ (Thionyl chloride) | Varies | Alternative to phosphorus-based reagents | Can also be used, though POCl₃ is more common for this specific transformation |
Modern and Advanced Synthetic Routes toward this compound
Contemporary synthetic chemistry offers more sophisticated and efficient alternatives to classical methods. These advanced routes often employ transition-metal catalysis and innovative energy sources to achieve higher yields, better functional group tolerance, and milder reaction conditions.
Palladium-Catalyzed Coupling Reactions in Quinoline Synthesis
Palladium-catalyzed reactions have revolutionized the synthesis of complex aromatic systems, including quinolines. These methods can be used to construct the quinoline ring itself or to introduce substituents at specific positions. For example, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides a direct route to quinoline derivatives. rsc.orgscispace.com This process can be performed without additional acids or bases, offering a milder alternative to traditional cyclizations. rsc.org
Another powerful strategy involves the intramolecular cyclization of specifically designed precursors. An efficient synthesis of continuously substituted quinolines has been developed via the palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides. rsc.org This method allows for the concise construction of highly substituted quinoline cores.
Furthermore, palladium catalysis is instrumental in the functionalization of pre-existing quinoline rings. C-H activation is a prominent technique, as demonstrated by the palladium-catalyzed nitration of 8-methylquinolines at the sp³ C-H bond of the methyl group. acs.org While this example illustrates functionalization at the 8-position side chain, similar principles of C-H activation or cross-coupling reactions (like Suzuki or Buchwald-Hartwig) could be envisioned to build the 8-ethylquinoline scaffold from a suitably pre-functionalized quinoline. A modified Friedländer synthesis using a recyclable palladium catalyst to react 2-aminobenzyl alcohol with ketones also represents a modern, efficient approach. researchgate.net
Microwave-Assisted and Solvent-Free Synthetic Protocols for Quinoline Derivatives
In a push towards green and sustainable chemistry, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have been increasingly applied to the synthesis of quinoline derivatives. These techniques offer significant advantages, including dramatically reduced reaction times, lower energy consumption, and often improved product yields. nih.govlew.ro
Classical reactions like the Skraup synthesis have been successfully adapted to microwave conditions. The reaction of anilines with glycerol in water under microwave irradiation has been shown to produce various quinolines efficiently. rsc.orgscispace.com Similarly, the Vilsmeier-Haack reaction can be accelerated using microwaves. For example, the conversion of 2-chloro-3-formylquinolines to their corresponding 2-oxo derivatives can be achieved via microwave irradiation in acetic acid. nih.govrsc.org
Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. The synthesis of various quinoline derivatives has been achieved by performing reactions on solid supports or under solvent-free conditions, which simplifies work-up procedures and minimizes waste. nih.govrroij.com For instance, multicomponent reactions to form complex quinolinyl-thiazolidinones from 2-chloro-3-formylquinolines have been successfully carried out under solvent-free conditions, yielding better results than when traditional solvents were used. rsc.org One-pot, solvent-free syntheses of fused heterocycles starting from 2-chloroquinoline-3-carbaldehyde (B1585622) have also been reported, highlighting the efficiency and environmental benefits of this approach. scispace.com
Strategic Synthesis of Key Intermediates for this compound Derivatization
The strategic synthesis of key intermediates is crucial for the subsequent derivatization of the this compound scaffold. These intermediates are designed to possess reactive functional groups that allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships for various applications.
A primary precursor for this compound is 8-ethylquinolin-2(1H)-one . This intermediate can be synthesized through cyclization reactions involving 2-ethylaniline. One common approach is a variation of the Conrad-Limpach-Knorr synthesis, where 2-ethylaniline is reacted with a β-ketoester like ethyl acetoacetate. The resulting β-aminoacrylate undergoes thermal cyclization to form the quinolinone ring.
Once 8-ethylquinolin-2(1H)-one is obtained, it can be converted to this compound via chlorination, typically using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction replaces the hydroxyl group of the quinolinone tautomer with a chlorine atom.
A particularly valuable intermediate for further derivatization is This compound-3-carbaldehyde . This compound introduces a highly versatile aldehyde group at the 3-position of the quinoline ring. The synthesis of this intermediate is commonly achieved through the Vilsmeier-Haack reaction. In this reaction, this compound is treated with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). iucr.orgrsc.org The reaction proceeds via electrophilic substitution onto the electron-rich quinoline ring. The synthesis of the analogous 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been well-documented, involving the heating of N-(2-tolyl)acetamide with the Vilsmeier reagent. iucr.org
Table 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
| Reactant | Reagents | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| N-(2-tolyl)acetamide | POCl₃, DMF | 353 K, 15 h | 2-Chloro-8-methylquinoline-3-carbaldehyde | High | iucr.org |
| 2-Chloro-8-methylquinoline | POCl₃, DMF | Reflux | 2-Chloro-8-methylquinoline-3-carbaldehyde | 75-80 |
The aldehyde functionality of this compound-3-carbaldehyde opens up numerous possibilities for derivatization. For instance, it can undergo:
Condensation reactions with various amines or hydrazines to form Schiff bases and hydrazones, respectively. rsc.org
Knoevenagel condensation with active methylene (B1212753) compounds, such as nitroethane, to introduce new carbon-carbon bonds and functional groups like the nitroethenyl group.
Reduction of the aldehyde to a primary alcohol, providing another site for functionalization.
Oxidation to a carboxylic acid, which can then be converted to esters or amides.
Another strategic approach involves the Doebner-von Miller reaction, which can be used to construct the quinoline ring system from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org For example, reacting 2-ethylaniline with an appropriate α,β-unsaturated aldehyde or ketone, such as methyl vinyl ketone, in the presence of an acid catalyst can yield substituted quinolines. google.com A patented process describes the synthesis of 8-ethyl-4-methylquinoline (B8793606) from 2-ethylaniline and methyl vinyl ketone using ferric chloride and zinc chloride as catalysts, achieving a 60% yield. google.com This provides an alternative route to an 8-ethylquinoline core that can be subsequently chlorinated and functionalized.
Table 2: Synthesis of 8-Ethyl-4-methylquinoline via Modified Doebner-von Miller Reaction
| Reactants | Catalysts | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 2-Ethylaniline, Methyl vinyl ketone | Ferric chloride, Zinc chloride | Acetic acid, 70-75°C then reflux | 8-Ethyl-4-methylquinoline | 60 | google.com |
These synthetic strategies provide access to key intermediates that are essential for building a diverse library of this compound derivatives. The choice of a specific synthetic route depends on the desired substitution pattern and the availability of starting materials. The functional handles introduced through these intermediates, particularly the aldehyde group in this compound-3-carbaldehyde, are instrumental in the exploration of this compound class for various chemical and medicinal applications.
Chemical Reactivity and Transformation Pathways of 2 Chloro 8 Ethylquinoline
Nucleophilic Substitution Reactions Involving the C-2 Chlorine Atom
The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution. This reactivity is a cornerstone for the derivatization of this scaffold, allowing for the introduction of a wide array of functional groups.
Analogous to other 2-chloroquinoline (B121035) derivatives, 2-chloro-8-ethylquinoline is expected to react with various nucleophiles. For instance, studies on similar compounds have shown that the chloro group can be displaced by amines, thiols, and alkoxy groups. This allows for the synthesis of novel quinoline derivatives with potentially enhanced biological activities. The reaction with amines, for example, can lead to the formation of 2-aminoquinoline (B145021) derivatives.
A study on 2-chloro-3-(chloromethyl)-8-methylquinoline demonstrated that it undergoes nucleophilic substitution with various aliphatic and aromatic amines in the presence of triethylamine (B128534) to yield N-substituted anilines, butylamines, cyclohexylamines, and benzylamines. nih.gov Similarly, 2-chloro-8-phenylquinoline (B12116680) is known to undergo substitution reactions where the chlorine atom is replaced by nucleophiles like amines or thiols.
| Reactant | Nucleophile | Product | Reference |
| 2-Chloro-3-(chloromethyl)-8-methylquinoline | Various aliphatic and aromatic amines | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-amine derivatives | nih.gov |
| 2-Chloro-8-phenylquinoline | Amines, Thiols | 2-Amino/Thio-8-phenylquinoline derivatives | |
| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Amines, Thiols, Alkoxy groups | 2-Substituted-quinoline-3-carbaldehyde derivatives |
Reactions and Functionalization at the Ethyl Group on the Quinoline Core
The ethyl group at the C-8 position offers another site for chemical modification. While direct functionalization of the ethyl group on this compound is not extensively documented, related transformations on similar alkyl-substituted quinolines provide insight into its potential reactivity.
For instance, research has shown that 8-methylquinolines can be functionalized. rsc.org One study detailed the rhodium-catalyzed methylation of the C(sp3)–H bond of 8-methylquinolines using alkyltrifluoroborates or alkylboronic acids, which resulted in the formation of 8-ethylquinoline (B27807) derivatives. rsc.org This suggests that the ethyl group in this compound could potentially undergo further alkylation or other C-H activation reactions under suitable catalytic conditions. The ethyl group at position 3 has been noted to provide opportunities for functionalization through reactions involving the alkyl chain. vulcanchem.com
Electrophilic Aromatic Substitution Patterns on the Substituted Quinoline System
The quinoline ring system can undergo electrophilic aromatic substitution, although the presence of the deactivating chloro group and the directing effects of the substituents will influence the position of substitution. The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile to form a positively charged intermediate (Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.orglkouniv.ac.in
In the case of this compound, the chloro group is an electron-withdrawing substituent, which tends to deactivate the ring towards electrophilic attack. However, electrophilic substitution can still occur, and the position of attack will be directed by the combined electronic effects of the chloro and ethyl groups, as well as the quinoline nitrogen. For example, formylation of this compound using a Vilsmeier-Haack reaction (POCl₃/DMF) has been shown to yield the corresponding 3-carbaldehyde intermediate. This indicates that the C-3 position is susceptible to electrophilic attack.
| Reactant | Reagent | Product | Reference |
| This compound | POCl₃/DMF | This compound-3-carbaldehyde | |
| 8-Methylquinoline | Vilsmeier reagent | 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) |
Condensation Reactions of Quinoline Carbaldehyde Analogues
Quinoline carbaldehydes are versatile intermediates that can participate in a variety of condensation reactions to form more complex molecular architectures. This compound-3-carbaldehyde, which can be synthesized via formylation of this compound, is a key precursor for such transformations.
These carbaldehyde derivatives readily undergo condensation with various nucleophiles. For example, reaction with nitroethane in the presence of a base like piperidine (B6355638) leads to the formation of a nitroethenyl group through a Knoevenagel condensation. Similarly, condensation with amines can form Schiff bases. For instance, 2-chloro-8-methylquinoline-3-carbaldehyde has been condensed with substituted anilines and phenyl hydrazine (B178648) to yield the corresponding methanimine (B1209239) and hydrazono-quinolines, respectively. rsc.org
| Reactant | Reagent | Product | Reference |
| This compound-3-carbaldehyde | Nitroethane, Piperidine | 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline | |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | rsc.org |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff base | rsc.org |
| This compound-3-carbaldehyde | Substituted acetophenones, 2-cyanothioacetamide (B47340), ammonium (B1175870) acetate (B1210297) | Dihydropyridine derivatives | rsc.org |
Functionalization Reactions Targeting the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can thus act as a nucleophile or a base. This allows for functionalization reactions at the nitrogen, most commonly through the formation of quinoline N-oxides.
The oxidation of the quinoline nitrogen to an N-oxide is a common transformation. This can be achieved using various oxidizing agents. smolecule.com The resulting N-oxide can then be used to direct further functionalization of the quinoline ring. For instance, the N-oxide moiety can direct electrophilic palladium species to the C8 position, enabling cross-coupling reactions. While direct studies on this compound are limited, the general reactivity of quinolines suggests that it would be amenable to N-oxidation.
Computational and Theoretical Investigations on 2 Chloro 8 Ethylquinoline and Its Isomers
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
The electronic structure of these compounds is significantly influenced by the substituents on the quinoline (B57606) ring. The electron-withdrawing nature of the chlorine atom at the C2 position and the electron-donating effect of the ethyl group at the C8 position create a specific electronic distribution across the molecule. DFT calculations can quantify these effects through the analysis of atomic charges and electron density distribution. mdpi.com Studies on similar molecules, such as 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), have utilized DFT to determine optimized structures and electronic properties. dergipark.org.tr The planarity and aromaticity of the quinoline system are key features that are well-described by these computational methods.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding and predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and localization of these orbitals are crucial in determining the molecule's electrophilic and nucleophilic character. youtube.com
For 2-Chloro-8-ethylquinoline, the HOMO is expected to be distributed primarily over the electron-rich regions of the quinoline ring system, while the LUMO would be influenced by the electron-withdrawing chloro substituent. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. scirp.org
Computational studies on analogous quinoline derivatives have shown that the HOMO and LUMO energies and their distribution can be effectively calculated using DFT methods. dergipark.org.trresearchgate.net For example, in 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO orbital is more localized in the rings, while the LUMO is spread across the entire molecule. dergipark.org.tr This type of analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks.
Table 1: Predicted FMO Properties of a Substituted Quinoline
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netnih.gov
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and potentially near the ethyl group, indicating these as sites for electrophilic interaction. Conversely, the region around the chlorine atom and the hydrogen atoms of the quinoline ring would exhibit positive potential, suggesting susceptibility to nucleophilic attack.
Studies on similar molecules, such as 2-chloro-4-fluorobenzoic acid, have utilized MEP maps to identify σ-hole features on halogen atoms, which are regions of positive electrostatic potential that can participate in halogen bonding. mdpi.com This type of analysis provides a more nuanced understanding of intermolecular interactions. The color-coded visualization, typically with red indicating negative potential and blue indicating positive potential, offers an intuitive representation of the molecule's electrostatic landscape. researchgate.net
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net This includes predicting vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netacs.orgrsc.org
For this compound, DFT calculations can predict the vibrational modes associated with the quinoline ring, the C-Cl bond, and the ethyl group. researchgate.net Calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. acs.orgresearchgate.net Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. dergipark.org.tr
For instance, in the analysis of 2-chloro-3-methylquinoline, DFT calculations at the B3LYP/6–311++G (d, p) level were used to compute UV-Vis, ¹H and ¹³C NMR, FT-IR, and FT-Raman spectra, showing good agreement with experimental results. researchgate.net Similarly, for 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT was used to analyze excitation energies. dergipark.org.tr
Table 2: Computationally Predicted Spectroscopic Data for a Chloro-Substituted Quinoline
| Spectroscopic Technique | Predicted Parameter | Value |
| IR | C=N stretch | ~1580 cm⁻¹ |
| IR | C-Cl stretch | ~770 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm |
| ¹³C NMR | Quaternary Carbon (C-Cl) | ~150 ppm |
| UV-Vis | λ_max | ~280 nm |
Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives. Actual values for this compound would require specific calculations.
Studies on Structural Stability and Tautomeric Equilibria in Quinoline Systems
Computational studies are instrumental in investigating the structural stability of different isomers and the tautomeric equilibria that can exist in quinoline systems. scirp.org Tautomerism, the migration of a proton between two atoms in a molecule, is a phenomenon observed in many heterocyclic compounds. mdpi.combeilstein-journals.org
While this compound itself is not prone to the common keto-enol or imine-enamine tautomerism, studies on substituted quinolines, such as hydroxyquinolines or aminoquinolines, have extensively used computational methods to determine the relative stabilities of different tautomers. scirp.orgbeilstein-journals.org These calculations typically involve optimizing the geometry of each tautomer and comparing their electronic energies, often including corrections for zero-point vibrational energy and solvation effects. mdpi.comnih.gov
For example, theoretical studies on quinolin-4-one derivatives have shown that the ketone forms are generally more stable than the enol forms. scirp.org In the case of 7-hydroxy-8-(azophenyl)quinoline, computational results have been used to understand the tautomeric equilibrium between azo and hydrazone forms. beilstein-journals.orgbeilstein-journals.org These studies highlight the importance of computational chemistry in predicting and understanding the structural preferences and potential dynamic behavior of substituted quinoline systems.
Synthesis and Characterization of Quinoline Derivatives Stemming from the 2 Chloro 8 Ethylquinoline Scaffold
Design and Synthesis of Novel Quinoline (B57606) Analogues through Scaffold Diversification
The diversification of the 2-chloro-8-ethylquinoline scaffold primarily involves the substitution of the chlorine atom at the 2-position and modifications at other positions of the quinoline ring. The chlorine atom can be readily displaced by various nucleophiles, leading to a wide range of 2-substituted-8-ethylquinoline derivatives.
One common synthetic strategy involves the Vilsmeier-Haack formylation of this compound to introduce a formyl group at the 3-position, yielding this compound-3-carbaldehyde. rsc.org This aldehyde is a key intermediate that can undergo further reactions. For instance, condensation of this carbaldehyde with nitroethane can produce 2-chloro-8-ethyl-3-(2-nitroethenyl)quinoline. The aldehyde group can also undergo condensation reactions with various amines to form Schiff bases. rsc.org
Furthermore, the chloro group at the 2-position of these intermediates can be substituted by nucleophiles. For example, refluxing this compound-3-carbaldehyde derivatives with different acetophenones and either ethyl cyanoacetate (B8463686) or 2-cyanothioacetamide (B47340) in the presence of ammonium (B1175870) acetate (B1210297) can afford various pyridine (B92270) derivatives. nih.gov
Another approach to diversify the scaffold is through coupling reactions. For instance, Sonogashira coupling can be employed to introduce alkynyl groups at the C2 position. rsc.org
The synthesis of various quinoline analogues derived from this compound is summarized in the table below.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound | POCl₃/DMF | This compound-3-carbaldehyde | rsc.org |
| This compound-3-carbaldehyde | Nitroethane, piperidine (B6355638), ethanol (B145695) | 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline | |
| This compound-3-carbaldehyde | Substituted anilines, acetone | 1-(2-Chloro-8-ethylquinolin-3-yl)-N-(substituted-phenyl)methanimine | rsc.org |
| This compound-3-carbaldehyde | Substituted acetophenones, ethyl cyanoacetate/2-cyanothioacetamide, ammonium acetate | Pyridine derivatives | nih.gov |
Exploration of Fused Heterocyclic Systems Incorporating the Quinoline Core
The this compound scaffold is also a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the initial formation of a derivative, followed by an intramolecular cyclization or a cycloaddition reaction.
A significant class of fused systems derived from 2-chloroquinolines are pyrazolo[4,3-c]quinolines. researchgate.net The synthesis of these compounds can be challenging. Direct reaction of 2-chloro-3-formylquinolines with hydrazine (B178648) is often unsuccessful. arkat-usa.org A more efficient method involves a multi-step sequence. First, the aldehyde group of this compound-3-carbaldehyde is protected, for example, as a dioxolane. arkat-usa.org This is followed by the displacement of the chlorine atom with hydrazine. Finally, deprotection of the aldehyde group leads to spontaneous ring closure, yielding the 1H-pyrazolo[3,4-b]quinoline tricycle in excellent yields. arkat-usa.org
Another strategy to form fused systems is through cycloaddition reactions. For instance, treatment of 2-chloroquinoline-3-carbonitrile (B1354263) (which can be synthesized from the corresponding 3-carbaldehyde) with hydrazine hydrate (B1144303) can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org
Furthermore, multicomponent reactions provide a powerful tool for constructing complex fused systems. For example, the reaction of 2-chloro-3-formylquinolines with dimedone and aminopyrimidine-diones in the presence of L-proline can yield dihydrobenzo[b]pyrimido Current time information in Bangalore, IN.naphthyridine-diones and chromeno[2,3-b]quinolinyl-pyrimidine-diones. rsc.org
The following table details the synthesis of some fused heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound-3-carbaldehyde | 1. Ethylene glycol, p-toluenesulfonic acid; 2. Hydrazine hydrate; 3. Acidic workup | 1H-Pyrazolo[3,4-b]quinoline derivative | arkat-usa.org |
| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |
| 2-Chloro-3-formylquinolines | Dimedone, 6-amino-pyrimidine-2,4(1H,3H)-diones, L-proline, ethanol | Dihydrobenzo[b]pyrimido Current time information in Bangalore, IN.naphthyridine-2,4(1H,3H)-diones and 1H-chromeno[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones | rsc.org |
Mechanistic Studies of Derivatization Reactions and Reaction Optimization
The derivatization of this compound is governed by several mechanistic principles. The Vilsmeier-Haack formylation proceeds through the formation of a Vilsmeier reagent from phosphorus oxychloride and dimethylformamide. rsc.org This electrophilic species then attacks the electron-rich quinoline ring, typically at the 3-position. The reaction is kinetically controlled and is a second-order reaction, dependent on both the Vilsmeier reagent and the quinoline substrate. rsc.org
The substitution of the chlorine atom at the C2 position is a key reaction. This position is susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring. The reaction generally follows a nucleophilic aromatic substitution (SNAr) mechanism. The presence of substituents on the quinoline ring can influence the reactivity. For example, an ethyl group at the 8-position may have a slight electronic and steric effect on the reaction rate.
Reaction optimization is crucial for achieving high yields and selectivity. For instance, in the synthesis of 1H-pyrazolo[3,4-b]quinolines, direct condensation with hydrazine is inefficient. arkat-usa.org The optimized, multi-step process involving protection of the aldehyde, nucleophilic substitution, and subsequent cyclization significantly improves the yield. arkat-usa.org In other reactions, such as the synthesis of Schiff bases, the use of catalysts like natural surfactants can increase the reaction yield and reduce the reaction time. rsc.org Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields, for example, in the conversion of 2-chloro-3-formylquinolines to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. rsc.org
The table below provides a summary of mechanistic insights and optimization strategies.
| Reaction | Mechanistic Aspect | Optimization Strategy | Reference |
|---|---|---|---|
| Vilsmeier-Haack Formylation | Electrophilic aromatic substitution via Vilsmeier reagent. Second-order kinetics. | Control of stoichiometry and temperature. | rsc.org |
| Nucleophilic Substitution at C2 | Nucleophilic aromatic substitution (SNAr). | Choice of nucleophile, solvent, and temperature. | |
| Synthesis of 1H-Pyrazolo[3,4-b]quinolines | Inefficiency of direct condensation. | Multi-step synthesis involving protection, substitution, and cyclization. | arkat-usa.org |
| Schiff Base Formation | Condensation reaction. | Use of catalysts like natural surfactants to improve yield and reaction time. | rsc.org |
| Conversion to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes | Hydrolysis of the chloro group. | Microwave irradiation to accelerate the reaction. | rsc.org |
Applications of 2 Chloro 8 Ethylquinoline in Advanced Chemical Synthesis
Role as a Versatile Synthetic Intermediate in Organic Synthesis
2-Chloro-8-ethylquinoline is a highly adaptable substrate in organic synthesis, primarily due to the reactivity of the chloro substituent at the 2-position of the quinoline (B57606) ring. This position is activated towards nucleophilic substitution, making it a key site for introducing a wide range of functional groups. The electron-withdrawing nature of the quinoline nitrogen atom facilitates the displacement of the chloride ion by various nucleophiles.
Furthermore, the 2-chloroquinoline (B121035) core can participate in modern cross-coupling reactions, which are fundamental tools in the construction of complex organic molecules. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination have been successfully employed with 2-chloroquinoline derivatives. The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the chloroquinoline with boronic acids or their esters, leading to the synthesis of aryl- or heteroaryl-substituted quinolines. ijsrp.orgwikipedia.org The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a diverse array of amino-substituted quinolines. nih.govwikipedia.org
The versatility of 2-chloroquinolines is further exemplified by their ability to undergo Sonogashira coupling, which introduces alkyne moieties at the 2-position. nih.gov These reactions significantly expand the chemical space accessible from the this compound starting material, allowing for the synthesis of a broad spectrum of derivatives with tailored electronic and steric properties.
Table 1: Key Synthetic Transformations of 2-Chloroquinoline Derivatives
| Reaction Type | Reagents/Catalysts | Product Type |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., amines, alkoxides, thiols) | 2-Substituted Quinolines |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Palladium Catalyst, Base | 2-Aryl/Heteroaryl Quinolines |
| Buchwald-Hartwig Amination | Amines, Palladium Catalyst, Base | 2-Aminoquinolines |
| Sonogashira Coupling | Terminal Alkynes, Palladium/Copper Catalysts, Base | 2-Alkynylquinolines |
Utility in Ligand Design for Catalysis and Coordination Chemistry
The quinoline framework is a well-established motif in the design of ligands for transition metal catalysis and coordination chemistry. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. While 8-hydroxyquinoline (B1678124) is a classic and potent chelating ligand, other substituted quinolines, including this compound, also hold potential in this area. nih.gov
The presence of the 8-ethyl group can introduce beneficial steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes. This steric hindrance can play a crucial role in controlling the selectivity of catalytic reactions. Furthermore, the electronic properties of the quinoline ring can be fine-tuned through the substitution pattern, thereby modulating the catalytic activity of the metal center.
Derivatives of this compound can be envisioned as ligands in various catalytic processes. For instance, the chloro group can be displaced by a coordinating group to create bidentate or polydentate ligands. The resulting metal complexes could find applications in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The design of such ligands allows for the systematic modification of the catalyst's steric and electronic environment, enabling the optimization of its performance for a specific chemical transformation. mdpi.com
Development of Specialized Chemical Probes and Markers
Quinoline derivatives are known for their unique photophysical properties, often exhibiting fluorescence. This characteristic makes them attractive scaffolds for the development of chemical probes and markers for biological and environmental applications. crimsonpublishers.com These probes are designed to detect and quantify specific analytes, such as metal ions or reactive oxygen species, through a measurable change in their fluorescence signal. nih.govnih.govrsc.org
While direct applications of this compound as a chemical probe are not extensively documented, its structure provides a versatile platform for the synthesis of such tools. The 2-chloro position can be functionalized with a recognition moiety that selectively binds to the target analyte. Upon binding, a conformational change or an electronic perturbation can occur, leading to a "turn-on" or "turn-off" fluorescent response.
The quinoline core acts as the fluorophore, and its emission properties can be modulated by the substituents on the ring. The 8-ethyl group may influence the quantum yield and Stokes shift of the resulting probe. The development of quinoline-based probes often involves the strategic incorporation of donor and acceptor groups to facilitate processes like intramolecular charge transfer (ICT), which can be highly sensitive to the local environment. mdpi.com Thus, this compound serves as a valuable starting material for the rational design of novel fluorescent sensors.
Precursor for the Elaboration of Complex Heterocyclic Compounds
One of the most significant applications of this compound is its role as a precursor for the synthesis of more complex, fused heterocyclic systems. The reactivity of the 2-chloro group, often in concert with another functional group on the quinoline ring, allows for the construction of polycyclic aromatic compounds with diverse structures and properties.
For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, which are structurally similar to what could be derived from this compound, are widely used in multicomponent reactions to build fused ring systems. nih.gov These reactions can lead to the formation of pyrazolo[3,4-b]quinolines, thiazolo[4,5-b]quinolines, and other complex heterocyclic frameworks. prepchem.comnih.gov These fused systems are of great interest in medicinal chemistry due to their potential biological activities.
The general strategy involves the reaction of the 2-chloroquinoline derivative with a bifunctional nucleophile, where one nucleophilic site displaces the chloride and the other reacts with a second electrophilic site on the quinoline, often a formyl or cyano group, to close a new ring. This approach provides an efficient and atom-economical route to a wide variety of complex heterocyclic compounds that would be difficult to access through other synthetic methods. nih.gov
Table 2: Examples of Fused Heterocyclic Systems Derived from 2-Chloroquinolines
| Starting Material Moiety | Reagent | Fused Heterocycle Formed |
| 2-Chloroquinoline | Hydrazine (B178648) derivatives | Pyrazoloquinoline |
| 2-Chloroquinoline | Amino-thiols | Thiazoloquinoline |
| 2-Chloroquinoline-3-carbaldehyde | Active methylene (B1212753) compounds | Pyranoquinoline |
| 2-Chloroquinoline-3-carbonitrile (B1354263) | Selenourea | Selenazoloquinoline |
Analytical Methodologies for Research and Quantification of 2 Chloro 8 Ethylquinoline
Chromatographic Separation Techniques (TLC, HPLC, GC-MS) in Research Settings
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is critical during the synthesis of 2-Chloro-8-ethylquinoline to monitor reaction progress, isolate the final product, and determine its purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid and effective qualitative technique used to monitor the progress of chemical reactions. In the synthesis of quinoline (B57606) derivatives, TLC allows researchers to observe the consumption of starting materials and the formation of the desired product. nih.gov For a compound like this compound, a silica gel plate would typically serve as the stationary phase, with a non-polar solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, acting as the mobile phase. The separation is based on the polarity of the compounds, and the resulting spots are visualized under UV light.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, quantification, and purification of non-volatile compounds. A Reverse-Phase HPLC (RP-HPLC) method would be most suitable for this compound. In this setup, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.
| Parameter | Typical Condition | Purpose |
| Column | C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm | Non-polar stationary phase for effective separation of quinoline derivatives. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) gradient | Organic solvent and aqueous phase to elute compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |
| Detection | UV/VIS Detector at 225-254 nm | The quinoline ring system strongly absorbs UV light, allowing for sensitive detection. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak resolution. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound. The sample is first vaporized and separated based on its boiling point and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that serves as a molecular fingerprint for identification.
| Parameter | Typical Condition | Purpose |
| Column | Capillary column (e.g., HP-5ms), 30 m length | Provides high-resolution separation of volatile organic compounds. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless | Suitable for trace analysis. |
| Temperature Program | Initial oven temp. at 50°C, ramped to 300°C | Separates compounds based on their different boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| MS Detection | Quadrupole Mass Analyzer | Scans a mass range (e.g., 45-500 Da) to detect the compound and its fragments. |
Advanced Spectroscopic Analytical Techniques for Detection and Characterization
Spectroscopic methods are indispensable for elucidating the precise molecular structure of newly synthesized compounds. Recent research on the synthesis of related compounds, such as this compound-3-carbaldehyde, confirms the use of these techniques for structural confirmation. rsc.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for determining the molecular weight of a compound. For this compound, MS analysis would confirm its molecular formula (C₁₁H₁₀ClN). A key feature in the mass spectrum would be the presence of two molecular ion peaks: the M+ peak and the M+2 peak. This isotopic pattern is characteristic of chlorine-containing compounds due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. researchgate.net
| Spectral Feature | Expected Value for C₁₁H₁₀ClN | Significance |
| Molecular Ion (M+) | m/z ≈ 191.05 | Corresponds to the molecular weight with the ³⁵Cl isotope. |
| Isotope Peak (M+2) | m/z ≈ 193.05 | Corresponds to the molecular weight with the ³⁷Cl isotope. |
| Relative Intensity | M+ : M+2 ratio of approximately 3:1 | Confirms the presence of a single chlorine atom in the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR would be used for the structural elucidation of this compound.
¹H NMR: This technique would reveal the number of different types of protons and their neighboring environments. The spectrum would be expected to show signals for the aromatic protons on the quinoline ring system, as well as signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group).
¹³C NMR: This spectrum would show distinct signals for each of the 11 carbon atoms in the unique electronic environments within the molecule, including the two carbons of the ethyl group and the nine carbons of the chloroquinoline core. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nih.gov
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (ethyl group) | 2850 - 3000 | Stretching |
| Aromatic C=C and C=N | 1500 - 1650 | Ring Stretching |
| C-Cl | 700 - 850 | Stretching |
Future Research Directions and Unexplored Avenues for 2 Chloro 8 Ethylquinoline
Development of Novel and Sustainable Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govrsc.org However, these methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste, making them less aligned with the principles of green chemistry. nih.govijpsjournal.com Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Chloro-8-ethylquinoline.
Key areas for exploration include:
Catalyst-Free and Eco-Friendly Catalytic Systems: There is a growing trend towards minimizing or eliminating the use of toxic metal catalysts. ijpsjournal.com Research into catalyst-free methods, potentially utilizing energy sources like microwave or ultrasound irradiation, could provide more environmentally friendly pathways. nih.govijpsjournal.com Additionally, the use of biodegradable and renewable catalysts, such as formic acid, presents a promising avenue. ijpsjournal.com The development of heterogeneous catalysts, including magnetic nanoparticles, could also simplify product purification and catalyst recycling. acs.org
Acceptorless Dehydrogenative Coupling (ADC): ADC strategies represent a state-of-the-art method for synthesizing N-heterocycles from readily available alcohols and amines. rsc.org Applying this methodology to the synthesis of the 8-ethylquinoline (B27807) core could offer a more atom-economical and sustainable alternative to traditional cyclization reactions.
One-Pot Synthesis: Multi-component, one-pot reactions are highly desirable as they reduce the number of synthetic steps, minimize solvent usage, and decrease waste generation. bohrium.com Designing a one-pot synthesis for this compound from simple, readily available precursors would be a significant advancement.
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. ijpsjournal.combohrium.com Investigating the feasibility of synthesizing this compound in such solvents, or even under solvent-free conditions, is a critical research direction. ijpsjournal.comacs.org
| Synthesis Strategy | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govijpsjournal.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved energy efficiency. nih.govijpsjournal.com |
| Formic Acid Catalysis | Utilizes a renewable and biodegradable catalyst, milder reaction conditions. ijpsjournal.com |
| Magnetic Nanoparticle Catalysts | Easy catalyst separation and recycling, high catalytic activity. acs.org |
| Acceptorless Dehydrogenative Coupling | High atom economy, use of simple starting materials. rsc.org |
Expansion of Advanced Structural and Spectroscopic Investigations
A thorough understanding of the molecular and electronic structure of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights.
Future research should focus on:
Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, two-dimensional techniques like COSY, HSQC, and HMBC can definitively establish the connectivity of the molecule. Solid-state NMR could also be employed to study its structure and dynamics in the solid phase.
Photoelectron Spectroscopy (PES): Techniques such as HeI/HeII photoelectron spectroscopy can provide valuable information about the electronic structure and orbital energies of substituted quinolines. acs.org Correlating these experimental ionization energies with theoretical calculations can offer a detailed picture of the effects of the chloro and ethyl substituents on the quinoline ring's electronic properties. acs.org
Computational and Theoretical Studies: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometry, vibrational frequencies, and electronic properties. These theoretical results can complement and aid in the interpretation of experimental spectroscopic data. mdpi.com
X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly important for understanding its packing and potential for use in materials science.
| Investigation Technique | Information Gained for this compound |
| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals, confirmation of molecular structure. |
| Photoelectron Spectroscopy | Determination of ionization energies, understanding of electronic structure and substituent effects. acs.org |
| Density Functional Theory (DFT) | Prediction of optimized geometry, vibrational spectra, and electronic properties. mdpi.com |
| X-ray Crystallography | Precise determination of solid-state structure, bond parameters, and intermolecular interactions. nih.gov |
Broader Exploration of Applications as a Chemical Building Block and Scaffold in Diverse Chemical Fields
The quinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. nih.govnih.govnih.govresearchgate.net The 2-chloro substituent on the quinoline ring is a particularly useful handle for further chemical modification through nucleophilic substitution reactions. researchgate.netmdpi.com
Unexplored avenues for this compound include:
Medicinal Chemistry: The compound can serve as a starting material for the synthesis of a library of new derivatives. The chlorine atom at the 2-position can be displaced by various nucleophiles (amines, thiols, alcohols) to introduce diverse functional groups. mdpi.com These new compounds could then be screened for a wide range of biological activities. The ethyl group at the 8-position may influence the lipophilicity and steric profile of the molecule, potentially leading to novel structure-activity relationships (SAR). bohrium.com
Materials Science: Quinolines and their derivatives are of interest for applications in optoelectronics and organic electronics, such as in organic light-emitting diodes (OLEDs). mdpi.com The electron-attracting nature of the quinoline ring makes it a good candidate for an organic acceptor moiety. mdpi.com Future work could involve synthesizing polymers or metal complexes incorporating the this compound unit and investigating their photophysical and electronic properties.
Agrochemicals: The quinoline scaffold is also present in some pesticides. rsc.org The development of new derivatives of this compound could lead to the discovery of novel and effective agrochemicals.
Corrosion Inhibition: Certain quinoline derivatives have been investigated as corrosion inhibitors. The nitrogen atom and π-electrons of the quinoline ring can interact with metal surfaces, providing a protective layer. The potential of this compound and its derivatives in this field remains to be explored.
| Potential Application Field | Rationale for Exploration |
| Medicinal Chemistry | Versatile scaffold for creating derivatives with potential anticancer, antimicrobial, or anti-inflammatory activity. nih.govresearchgate.netarabjchem.org |
| Materials Science | Potential use as a building block for organic electronic materials due to the electronic properties of the quinoline core. mdpi.com |
| Agrochemicals | The quinoline core is a known toxophore in some pesticides. rsc.org |
| Corrosion Inhibition | Heterocyclic compounds containing nitrogen and π-systems are often effective corrosion inhibitors. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-8-ethylquinoline, and what key reaction parameters influence yield and purity?
- Methodology : Synthesis typically involves halogenation of quinoline precursors (e.g., Friedländer or Skraup synthesis). Key parameters include:
- Starting materials : 8-ethylquinoline derivatives and chlorinating agents (e.g., PCl₃, SOCl₂).
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Temperature control : Optimal range of 80–120°C to minimize side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity .
- Data Table :
| Route | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Friedländer | 65–75 | >95 | AlCl₃, DMF, 100°C |
| Skraup | 50–60 | 90–92 | H₂SO₄, glycerol, 120°C |
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., chloro and ethyl groups cause distinct deshielding).
- IR spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹).
- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 191.6 (C₁₁H₁₀ClN) .
- Example Data :
| Technique | Key Peaks/Interpretation |
|---|---|
| ¹H NMR | δ 8.5–8.7 (quinoline H), δ 1.3–1.5 (ethyl CH₃) |
| IR | 620 cm⁻¹ (C-Cl), 1580 cm⁻¹ (C=N) |
Q. What are the documented biological targets and mechanisms of action for this compound in antimicrobial research?
- Methodology :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus.
- Target identification : Docking studies suggest inhibition of bacterial DNA gyrase or topoisomerase IV .
- Data Table :
| Organism | MIC (µg/mL) | Proposed Target |
|---|---|---|
| E. coli | 12.5 | DNA gyrase |
| S. aureus | 25.0 | Topoisomerase IV |
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate activation energies for Cl substitution at C-2.
- Solvent effects : Use polarizable continuum models (PCM) to simulate reaction environments.
- Transition state analysis : Identify steric hindrance from the ethyl group at C-8 .
- Data Table :
| Reaction Site | ΔG‡ (kcal/mol) | Solvent (ε) |
|---|---|---|
| C-2 | 18.3 | DMF (37) |
| C-4 | 24.1 | DMF (37) |
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodology :
- Purity validation : Use HPLC (≥99% purity) to rule out impurities affecting results.
- Assay standardization : Compare MIC protocols (e.g., broth microdilution vs. agar diffusion).
- Structural confirmation : Single-crystal X-ray diffraction to verify regiochemistry .
- Case Study :
- Conflict : Discrepant IC₅₀ values (5–25 µM) in anticancer studies.
- Resolution : Variability traced to differences in cell line passage numbers and serum-free vs. serum-containing media .
Q. How does the introduction of electron-withdrawing groups at specific positions alter the physicochemical properties of this compound?
- Methodology :
- Substituent effects : Compare logP (lipophilicity) and melting points of derivatives.
- Hammett analysis : Quantify electronic effects using σ constants for substituents.
- Data Table :
| Derivative | logP | Melting Point (°C) | σ (Hammett) |
|---|---|---|---|
| 2-Cl-8-Et-quinoline | 3.1 | 145–147 | 0.23 |
| 2-NO₂-8-Et-quinoline | 2.8 | 162–164 | 1.27 |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
